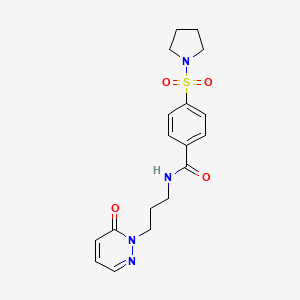
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that integrates elements from various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic synthesis techniques:
Formation of the Benzamide Core: Starting from 4-bromobenzoyl chloride, which undergoes substitution reactions to introduce the pyrrolidin-1-ylsulfonyl group.
Construction of the Pyridazinone Ring: Utilizing pyridazine derivatives, a nucleophilic addition reaction can form the oxopyridazinone ring.
Linkage of the Side Chains: Employing a coupling reaction to attach the 3-(6-oxopyridazin-1(6H)-yl)propyl group to the benzamide core.
Conditions for these reactions often include the use of catalysts, solvents such as dichloromethane or dimethylformamide, and temperature controls to optimize yields.
Industrial Production Methods
In an industrial setting, the large-scale production may involve:
Flow Chemistry: Where reagents are pumped through reactors continuously, improving yield and reducing reaction time.
Automated Synthesis Systems: Utilizing robotic systems to ensure precision and repeatability in each step of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form sulfone or other oxidized derivatives.
Reduction: Reduction reactions may convert the oxopyridazinone to dihydropyridazinone derivatives.
Substitution: Various groups can be introduced or substituted on the aromatic ring or pyrrolidine ring under suitable conditions.
Common Reagents and Conditions
Oxidation: Peroxides or oxygen with catalysts.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Utilizing nucleophiles or electrophiles in the presence of base or acid catalysts.
Major Products
Oxidized Derivatives: Such as sulfoxides or sulfones.
Reduced Derivatives: Dihydropyridazinone derivatives.
Substituted Benzamides: With different functional groups enhancing reactivity or bioactivity.
Scientific Research Applications
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has shown promise in several areas:
Chemistry: As an intermediate in synthetic pathways for complex organic molecules.
Biology: In studies of enzyme interactions and binding affinities.
Medicine: Potential use in drug development, particularly targeting specific proteins or enzymes implicated in diseases.
Industry: Applications in creating specialized polymers or materials with unique chemical properties.
Mechanism of Action
The mechanism by which N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exerts its effects often involves:
Binding to Molecular Targets: Such as proteins or enzymes, influencing their activity.
Pathways Involved: Modulating pathways related to cell signaling, metabolism, or gene expression depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(sulfonyl)benzamide
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-yl)benzamide
Uniqueness
What sets N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide apart is the combination of the oxopyridazinone ring with the sulfonamide group, offering unique chemical reactivity and potential for diverse applications in scientific research and industry.
Conclusion
This compound is a fascinating compound with broad applications and unique characteristics, making it a valuable subject of study in various scientific domains.
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c23-17-5-3-11-20-22(17)14-4-10-19-18(24)15-6-8-16(9-7-15)27(25,26)21-12-1-2-13-21/h3,5-9,11H,1-2,4,10,12-14H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXKUGBZWXZCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2804758.png)
![Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate](/img/structure/B2804761.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2804767.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2804769.png)
![7-(4-butylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2804771.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2804773.png)
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2804774.png)
![3-(2,5-Dibromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2804776.png)

![Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2804778.png)
![7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2804779.png)

